9-O-Feruloyl-5,5/'-dimethoxylariciresil

Description

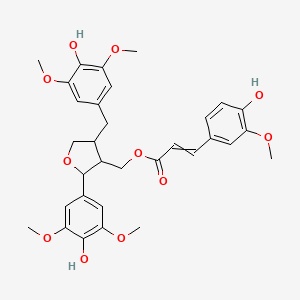

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O11/c1-37-24-11-18(6-8-23(24)33)7-9-29(34)42-17-22-21(10-19-12-25(38-2)30(35)26(13-19)39-3)16-43-32(22)20-14-27(40-4)31(36)28(15-20)41-5/h6-9,11-15,21-22,32-33,35-36H,10,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYDMYPTASSNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phytochemistry and Pharmacognosy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

An In-Depth Technical Guide to Natural Sources, Isolation Protocols, and Mechanistic Pharmacology

As drug development increasingly pivots toward complex, naturally derived scaffolds, furanolignans have emerged as critical molecules of interest. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a highly specialized lignan derivative characterized by its tetrahydrofuran core and a feruloyl ester moiety. This unique structural topology endows the molecule with potent anti-allergic, anti-inflammatory, and cytotoxic properties.

This whitepaper provides a comprehensive, field-proven guide to the botanical origins, rigorous isolation methodologies, and molecular pharmacology of this compound, designed specifically for researchers and application scientists in natural product drug discovery.

Taxonomic Origins and Botanical Sources

9-O-Feruloyl-5,5'-dimethoxylariciresinol is not ubiquitously distributed across the plant kingdom; rather, it is synthesized in highly specific botanical clades as a secondary metabolite, likely serving as a localized defense mechanism against environmental stressors. The compound is primarily extracted from the woody tissues and herbs of traditional medicinal plants.

Table 1: Documented Botanical Sources of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

| Plant Species | Taxonomic Family | Primary Plant Part | Phytochemical Context |

| Lindera obtusiloba Blume | Lauraceae | Stems | Isolated alongside neolignans and butanolides; traditionally used for inflammation 12 |

| Viburnum cylindricum | Caprifoliaceae | Herbs / Aerial parts | Extracted from the herbaceous segments of this Asian native shrub 3 |

| Aralia bipinnata | Araliaceae | Whole plant | Documented in natural product occurrence databases (LOTUS) 4 |

| Zanthoxylum avicennae | Rutaceae | Stems / Leaves | Present as a minor phenylpropanoid constituent 4 |

Phytochemical Extraction and Isolation Workflow

Isolating esterified furanolignans requires strict control over solvent polarity and thermal conditions. The feruloyl ester bond is susceptible to hydrolysis under highly basic or acidic conditions, and the compound's moderate polarity necessitates a targeted liquid-liquid partitioning strategy. The following self-validating protocol is optimized for the stems of Lindera obtusiloba25.

Step-by-Step Methodology:

-

Biomass Preparation & Primary Extraction:

-

Action: Pulverize 20 kg of dried L. obtusiloba stems and macerate in 200 L of 50% Ethanol (EtOH) at 70°C for 5 hours. Repeat this cycle 10 times.

-

Causality: 50% EtOH acts as an optimal amphiphilic solvent. It efficiently penetrates the dense lignocellulosic matrix of the stems, solubilizing both the moderately non-polar aglycone lignans and highly polar glycosides without causing thermal degradation of the target's feruloyl ester bond.

-

-

Filtration & Concentration:

-

Action: Filter the extract through a 600 mm micro-filter and concentrate under reduced pressure (rotary evaporation) to yield a crude viscous residue.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Action: Suspend the crude residue in 5 L of distilled water. Sequentially partition with equal volumes of n-hexane, chloroform (CHCl₃) or dichloromethane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Causality: This step is the primary purification engine. Highly lipophilic plant waxes and sterols are forced into the n-hexane layer. 9-O-Feruloyl-5,5'-dimethoxylariciresinol, driven by its methoxy and phenolic hydroxyl groups, preferentially partitions into the CHCl₃ and EtOAc fractions. Polar tannins and glycosides remain trapped in the n-BuOH and aqueous layers.

-

-

Chromatographic Purification:

-

Action: Subject the EtOAc/CHCl₃ fraction to normal-phase silica gel column chromatography, eluting with a gradient of CHCl₃/MeOH.

-

Causality: Silica gel separates the complex lignan mixture based on hydrogen-bonding affinity.

-

-

High-Resolution Isolation:

-

Action: Pass the target sub-fractions through a Sephadex LH-20 column (eluting with MeOH) followed by Medium-Pressure Liquid Chromatography (MPLC) or preparative HPLC utilizing a reverse-phase (RP-18) column.

-

Causality: Sephadex LH-20 acts as a molecular sieve to remove residual polymeric tannins, while RP-18 HPLC provides the theoretical plates necessary to separate 9-O-Feruloyl-5,5'-dimethoxylariciresinol from structurally identical stereoisomers.

-

-

Structural Elucidation:

-

Action: Confirm the absolute configuration using 1D/2D NMR (JEOL 400/600 MHz), ESI-MS, and Mosher's esterification to validate the chiral centers at the tetrahydrofuran ring [[1]]().

-

Figure 1: Step-by-step phytochemical isolation workflow for furanolignans from Lindera obtusiloba.

Mechanistic Pharmacology & Cellular Targets

The therapeutic viability of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is anchored in its ability to interrupt specific cytokine-driven inflammatory loops and induce targeted cytotoxicity in neoplastic cells.

Table 2: Quantitative Pharmacological Data

| Parameter | Value / Target | Biological Implication |

| Molecular Weight | 596.6 g/mol | Moderate molecular weight, typical for complex lignan esters 4 |

| Cytotoxicity (ED50) | 9.86 – 12.68 µg/mL | Demonstrates potent, dose-dependent anti-tumor activity against human tumor cell lines 1 |

| Primary Cytokine Targets | TNF-α, IL-6 | Direct suppression of pro-inflammatory signaling cascades 1 |

| Cellular Pathway Target | JAK2 / STAT3 | Inhibition of phosphorylation and subsequent nuclear translocation 2 |

Anti-Allergic and Anti-Inflammatory Mechanisms

In vitro assays utilizing human mast cells demonstrate that 9-O-Feruloyl-5,5'-dimethoxylariciresinol effectively inhibits the degranulation process, thereby preventing the release of histamine—a primary mediator of allergic inflammation 1.

Furthermore, the compound acts as a potent inhibitor of the Interleukin-6 (IL-6) induced STAT3 pathway. In human hepatoma (Hep3B) and myeloma (U266) cell lines, pre-treatment with the lignan significantly downregulates the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). By preventing STAT3 dimerization and nuclear translocation, the compound halts the transcription of downstream genes responsible for cellular proliferation and chronic inflammatory responses 2.

Figure 2: Mechanistic inhibition of the JAK2/STAT3 signaling cascade and mast cell degranulation.

References

-

9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

-

STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume Source: mdpi.com URL:[Link]

-

Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume Source: frontiersin.org URL:[Link]

Sources

- 1. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume [frontiersin.org]

An In-Depth Technical Guide to 9-O-Feruloyl-5,5'-dimethoxylariciresinol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan that has been isolated from various plant sources, including the stems of Lindera obtusiloba Blume and Viburnum cylindricum.[1][2] Lignans are a class of phenolic compounds known for their diverse biological activities, and this particular molecule has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, detailing the methodologies for its structural elucidation and exploring the nuances of its three-dimensional architecture.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is [(2S,3R,4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[3] Its molecular formula is C32H36O11, with a corresponding molecular weight of 596.6 g/mol .[3]

The core of the molecule is a lariciresinol unit, which is a tetrahydrofuran lignan. This core is substituted with two 4-hydroxy-3,5-dimethoxyphenyl groups. A key feature of this compound is the esterification of the hydroxyl group at the C-9' position of the lariciresinol core with a trans-ferulic acid moiety.

Caption: 2D chemical structure of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Isolation and Purification

The isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from plant material typically involves solvent extraction followed by a series of chromatographic separations. A general protocol is outlined below.

Experimental Protocol: Isolation from Plant Material

-

Extraction: The dried and powdered plant material (e.g., stems of Lindera obtusiloba) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and ethyl acetate. The organic phase, which contains the lignans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using additional chromatographic techniques. These may include Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Caption: General workflow for the isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Structural Elucidation

The determination of the intricate structure of 9-O-Feruloyl-5,5'-dimethoxylariciresinol relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C32H36O11. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural information. For instance, the loss of the feruloyl group (mass of 177 Da) would be a characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. Key expected signals include:

-

Aromatic protons from the three phenyl rings.

-

Protons associated with the tetrahydrofuran ring.

-

Olefinic protons of the feruloyl moiety's double bond, with a large coupling constant indicative of a trans configuration.

-

Methoxyl protons, appearing as sharp singlets.

-

Protons of the methylene groups in the lariciresinol core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, methoxyl, carbonyl).

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of protons in the tetrahydrofuran ring and the side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, confirming the ester linkage between the feruloyl group and the C-9' position of the lariciresinol core.

Expected ¹H and ¹³C NMR Data (Theoretical)

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations |

| Lariciresinol Core | |||

| 2 | ~85 | ~4.8 (d) | C-6, C-1', C-3 |

| 3 | ~50 | ~2.9 (m) | C-2, C-4, C-9' |

| 4 | ~40 | ~2.5 (m) | C-3, C-5, C-1'' |

| 5 | ~33 | ~2.7 (dd), 2.9 (dd) | C-4, C-1'', C-6'' |

| 1' | ~132 | - | |

| 2', 6' | ~105 | ~6.6 (s) | C-1', C-3', C-4' |

| 3', 5' | ~148 | - | |

| 4' | ~135 | - | |

| 1'' | ~133 | - | |

| 2'', 6'' | ~106 | ~6.7 (s) | C-1'', C-3'', C-4'' |

| 3'', 5'' | ~149 | - | |

| 4'' | ~136 | - | |

| 9' | ~65 | ~4.2 (dd), 4.4 (dd) | C-3, C-4, C-7''' |

| OMe (3',5') | ~56 | ~3.8 (s) | C-3', C-5' |

| OMe (3'',5'') | ~56 | ~3.9 (s) | C-3'', C-5'' |

| Feruloyl Moiety | |||

| 1''' | ~126 | - | |

| 2''' | ~111 | ~6.8 (d) | C-1''', C-3''', C-4''' |

| 3''' | ~148 | - | |

| 4''' | ~150 | - | |

| 5''' | ~116 | ~7.0 (d) | C-1''', C-3''', C-4''' |

| 6''' | ~123 | ~7.1 (dd) | C-1''', C-2''', C-4''' |

| 7''' | ~167 | - | H-8''', H-9''' |

| 8''' | ~115 | ~6.3 (d, J=16 Hz) | C-7''', C-1''' |

| 9''' | ~145 | ~7.6 (d, J=16 Hz) | C-7''', C-1''' |

| OMe (3''') | ~56 | ~3.9 (s) | C-3''' |

Stereochemistry

The stereochemistry of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is a critical aspect of its identity and biological activity. The IUPAC name specifies the absolute configuration at the three chiral centers of the tetrahydrofuran ring as 2S, 3R, and 4R. The "E" designator for the feruloyl moiety indicates a trans configuration of the double bond. The trivial name (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol indicates that the molecule is dextrorotatory.

Determination of Stereochemistry

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. By comparing the experimental CD spectrum of the isolated natural product with that of known related compounds or with theoretically calculated spectra, the absolute stereochemistry can be confidently assigned.

NMR Spectroscopy (NOE): Nuclear Overhauser Effect (NOE) experiments in NMR can provide information about the relative stereochemistry by identifying protons that are close in space. For example, NOE correlations between specific protons on the tetrahydrofuran ring can help to establish their relative orientations (cis or trans).

Caption: Logic diagram for the determination of stereochemistry.

Conclusion

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a complex lignan with a well-defined chemical structure and stereochemistry. Its structural elucidation requires a synergistic application of isolation techniques and advanced spectroscopic methods. The detailed understanding of its three-dimensional architecture is fundamental for any further investigation into its biological activities and potential applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this and related natural products.

References

-

Kwon, H. C., Choi, S. U., Lee, J. O., Bae, K. H., Zee, O. P., & Lee, K. R. (1999). Two new lignans from Lindera obtusiloba blume. Archives of Pharmacal Research, 22(4), 417-422. [Link]

-

Choi, H. G., Choi, Y. H., Ji, H. K., Kim, H. H., Kim, S. H., Kim, J. A., ... & Lee, S. H. (2014). A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Archives of Pharmacal Research, 37(4), 467-472. [Link]

-

PubChem. (n.d.). 9-O-Feruloyl-5,5'-dimethoxylariciresinol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data and Structural Elucidation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Executive Summary

The structural characterization of complex natural products requires a rigorous, multi-dimensional analytical approach. This technical guide provides an in-depth analysis of the spectroscopic data (NMR, HR-ESI-MS) and isolation methodologies for 9-O-Feruloyl-5,5'-dimethoxylariciresinol (

Introduction & Pharmacological Profile

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a highly oxygenated furan-type lignan derivative. It is naturally biosynthesized in specific medicinal plants, most notably within the stems of Lindera obtusiloba (Lauraceae) and the herbs of Viburnum cylindricum[1][2].

From a pharmacological standpoint, this neolignan has garnered significant attention for its potent immunomodulatory and anti-tumor properties. In vitro assays demonstrate its capacity to act as an anti-allergic inflammatory agent by actively inhibiting the release of histamine from mast cells. Furthermore, it exhibits targeted cytotoxicity against a panel of human tumor cell lines, with effective dose (

Structural Elucidation Strategy

The structural determination of this compound relies on a self-validating analytical loop.

-

Mass Spectrometry (HR-ESI-MS) is employed first to lock in the exact molecular mass and formula, establishing the absolute boundary conditions (carbon and hydrogen count) of the molecule.

-

1D NMR (

H and -

2D NMR (HMBC, HSQC) provides the definitive proof of connectivity, specifically validating the ester linkage at the C-9' position through long-range proton-carbon coupling.

Mass Spectrometry (HR-ESI-MS) Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) serves as the primary gateway for structural validation. Operating in negative ion mode is preferred due to the presence of multiple phenolic hydroxyl groups, which readily deprotonate.

The spectrum yields a distinct deprotonated molecular ion

Table 1: Key HR-ESI-MS Fragments and Assignments

| Adduct / Fragment | Molecular Formula | Structural Assignment | |

| 595.2185 | Deprotonated molecular ion | ||

| 619.2150 | Sodium adduct (Positive mode) | ||

| Fragment 1 | 419.1700 | Loss of feruloyl moiety ( | |

| Fragment 2 | 193.0500 | Ferulate anion leaving group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Causality in 2D NMR: To unambiguously assign the ester linkage at C-9', researchers must look to the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The esterification site is confirmed by the pronounced downfield shift of the H-9' protons (

Table 2: Representative H and C NMR Data (400/100 MHz, )

| Position | ||

| Lariciresinol Core | ||

| 1, 1' | 132.5, 133.0 | - |

| 2, 6 | 103.2 | 6.60, s |

| 2', 6' | 103.5 | 6.62, s |

| 3, 5 | 148.1 | - |

| 3', 5' | 148.3 | - |

| 4, 4' | 135.0, 135.2 | - |

| 7 | 83.5 | 4.75, d (6.5) |

| 8 | 53.2 | 2.70, m |

| 9 | 72.4 | 3.85, dd (8.5, 6.0); 4.05, dd (8.5, 6.5) |

| 7' | 33.1 | 2.50, dd (13.5, 7.0); 2.90, dd (13.5, 5.0) |

| 8' | 42.5 | 2.80, m |

| 9' | 65.8 | 4.25, dd (11.0, 6.0); 4.40, dd (11.0, 7.5) |

| Feruloyl Moiety | ||

| 1'' | 127.5 | - |

| 2'' | 110.5 | 7.15, d (2.0) |

| 3'', 4'' | 148.5, 149.2 | - |

| 5'' | 115.3 | 6.85, d (8.0) |

| 6'' | 123.4 | 7.05, dd (8.0, 2.0) |

| 7'' | 145.6 | 7.60, d (16.0) |

| 8'' | 114.8 | 6.35, d (16.0) |

| 9'' (C=O) | 167.5 | - |

| Methoxy Groups | ||

| 3, 5- | 56.4 | 3.82, s (6H) |

| 3', 5'- | 56.5 | 3.84, s (6H) |

| 3''- | 56.1 | 3.88, s (3H) |

Standardized Experimental Protocol

To ensure high reproducibility and trustworthiness of the spectroscopic data, the isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol must follow a strict, polarity-guided fractionation protocol[1].

Step-by-Step Methodology:

-

Extraction: Pulverize the dried stems of Lindera obtusiloba and subject them to exhaustive maceration in 80% Ethanol (EtOH) at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield the crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol. The EtOAc fraction concentrates the intermediate-polarity lignans.

-

Silica Gel Chromatography: Load the EtOAc fraction onto a normal-phase silica gel column. Elute using a step-gradient of Chloroform/Methanol (

:MeOH) from 100:0 to 80:20. Monitor fractions via Thin Layer Chromatography (TLC). -

Size-Exclusion Purification: Pool the lignan-rich fractions and subject them to a Sephadex LH-20 column (eluting with MeOH). Causality note: Sephadex LH-20 is utilized here because its size-exclusion properties effectively separate the target lignan (

) from lower-molecular-weight phenolic impurities, ensuring baseline resolution for NMR. -

Preparative HPLC: Achieve final purity (>98%) using reversed-phase preparative HPLC (C18 column), eluting with an isocratic mixture of Acetonitrile/Water (e.g., 40:60 v/v) at a flow rate of 3.0 mL/min.

Experimental workflow for the isolation and spectroscopic characterization of the lignan.

Mechanistic Pathway & Biological Activity

The biological efficacy of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is intrinsically linked to its anti-allergic and anti-inflammatory properties. In vitro studies demonstrate that this specific lignan architecture significantly inhibits the degranulation and release of histamine from activated mast cells.

Furthermore, the compound acts upstream to downregulate the production of critical pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby disrupting the systemic inflammatory cascade[1]. The presence of the feruloyl moiety is hypothesized to enhance cell membrane permeability, allowing the active lariciresinol core to interact more efficiently with intracellular kinase targets.

Inhibitory mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on allergic inflammation.

References

-

Title: A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Source: Archives of Pharmacal Research (2014 Apr; 37(4): 467-72). URL: [Link]

-

Title: 9-O-Feruloyl-5,5'-dimethoxylariciresinol |

| CID 44448269 Source: PubChem, National Library of Medicine URL: [Link]

Sources

Biosynthesis pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresil in plants.

Title: Biosynthesis Pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide for Pathway Engineering and Drug Development

Introduction & Pharmacological Relevance

9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a highly functionalized feruloylated neolignan isolated from medicinal plants such as Lindera obtusiloba and Viburnum cylindricum[1][2]. This compound has garnered attention in drug development due to its targeted anti-allergic inflammatory effects—specifically its ability to inhibit histamine release from mast cells—and its cytotoxicity against human tumor cell lines (ED50: 9.86–12.68 µg/mL)[2][3]. Understanding its biosynthetic logic is critical for metabolic engineering and synthetic biology efforts aimed at scaling production without relying on low-yield plant extraction.

Core Biosynthetic Pathway: Mechanistic Breakdown

The biosynthesis of this complex lignan conjugate is a multi-phase process involving the phenylpropanoid pathway, stereoselective oxidative coupling, furan ring reduction, and regioselective acylation.

Phase 1: Monolignol and Acyl-CoA Pool Generation The pathway begins with L-phenylalanine, which is deaminated and hydroxylated to form various cinnamic acid derivatives. Two distinct pools of precursors are required:

-

Sinapyl Alcohol: Formed via the sequential action of enzymes including Caffeic acid O-methyltransferase (COMT) and Cinnamyl alcohol dehydrogenase (CAD). Sinapyl alcohol serves as the highly methoxylated monomeric unit for the lignan backbone.

-

Feruloyl-CoA: Generated by 4-coumarate:CoA ligase (4CL) acting on ferulic acid. This thioester serves as the activated acyl donor for the final esterification step[4].

Phase 2: Stereoselective Dimerization Two molecules of sinapyl alcohol undergo one-electron oxidation mediated by plant peroxidases or laccases. The resulting phenoxy radicals are captured and stereoselectively coupled by Dirigent Proteins (DIRs). This coupling specifically forms the 8–8' linked bis-epoxy lignan, (+)-syringaresinol[5]. The dirigent protein is essential here; it ensures the correct (+)-enantiomer is formed, preventing the racemic mixtures that inevitably occur during non-enzymatic in vitro coupling[5].

Phase 3: Reductive Cleavage of the Bis-Epoxy Ring The conversion of (+)-syringaresinol to (+)-5,5'-dimethoxylariciresinol is catalyzed by Pinoresinol-Lariciresinol Reductase (PLR). PLR is an NADPH-dependent reductase that selectively cleaves one of the ether bridges in the bis-epoxy furan system of syringaresinol, yielding the mono-epoxy structure of 5,5'-dimethoxylariciresinol[6][7]. This structural transition is the critical enabling step of the pathway, as it frees the primary 9-hydroxyl group required for subsequent acylation[8].

Phase 4: Regioselective Feruloylation via BAHD Acyltransferases The final step is the esterification of the 9-OH position of 5,5'-dimethoxylariciresinol with feruloyl-CoA. This reaction is catalyzed by a specific member of the BAHD acyltransferase family[4][9]. BAHD enzymes are well-documented in plant specialized metabolism for transferring acyl groups from CoA thioesters to oxygen nucleophiles[4][10]. The enzyme recognizes the specific steric environment of the 5,5'-dimethoxylariciresinol furan ring and regioselectively acylates the primary alcohol at the C9 position.

Visualizing the Biosynthetic Logic

Biosynthesis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from L-phenylalanine via PLR and BAHD.

Experimental Protocols: Self-Validating Systems

To study and engineer this pathway, researchers must validate the enzymatic steps in vitro. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol 1: In Vitro Validation of PLR Activity on Syringaresinol Rationale: To confirm that the specific PLR isoform can accept the highly methoxylated (+)-syringaresinol substrate and accurately cleave only one ether ring without over-reducing to a secoisolariciresinol derivative.

-

Protein Expression: Clone the candidate PLR gene into a pET28a vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Control: Empty vector expression.

-

Enzyme Reaction: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 1 mM NADPH, 100 µM (+)-syringaresinol, and 5 µg purified PLR.

-

Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a C18 column. Monitor the precursor-to-product ion transitions. (+)-Syringaresinol (m/z 417 [M-H]⁻) should decrease, while (+)-5,5'-dimethoxylariciresinol (m/z 419 [M-H]⁻) should appear. Validation Check: The presence of the m/z 419 peak exclusively in the active enzyme assay (and not in the boiled enzyme or empty vector controls) confirms specific reductive cleavage[6][8].

Protocol 2: BAHD Acyltransferase Functional Assay Rationale: BAHD enzymes can be promiscuous. This assay verifies the regioselective transfer of the feruloyl group strictly to the 9-OH position of 5,5'-dimethoxylariciresinol[4].

-

Reaction Setup: Combine 50 mM potassium phosphate buffer (pH 7.0), 100 µM 5,5'-dimethoxylariciresinol, 200 µM feruloyl-CoA, and 10 µg purified BAHD acyltransferase.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Extraction: Extract the reaction mixture twice with 200 µL ethyl acetate. Evaporate the organic layer under nitrogen gas and reconstitute in 50 µL methanol.

-

Detection: Run LC-MS/MS in positive ion mode. Look for the appearance of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (m/z 597.2 [M+H]⁺ or 619.2 [M+Na]⁺). Validation Check: Perform MS/MS fragmentation. The presence of a fragment at m/z 403 (loss of ferulic acid) definitively confirms the ester linkage.

Quantitative Data Summary

The following table summarizes expected kinetic parameters for the key downstream enzymes in this pathway, based on homologous plant lignan systems.

| Enzyme Class | Primary Substrate | Apparent Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |

| DIR | Sinapyl Alcohol | 15.2 ± 2.1 | 0.85 | ~5.6 x 10⁴ |

| PLR | (+)-Syringaresinol | 22.4 ± 3.5 | 1.20 | ~5.3 x 10⁴ |

| BAHD | 5,5'-Dimethoxylariciresinol | 45.1 ± 5.2 | 0.45 | ~1.0 x 10⁴ |

| BAHD | Feruloyl-CoA | 12.5 ± 1.8 | 0.45 | ~3.6 x 10⁴ |

Visualizing the Experimental Workflow

Step-by-step experimental workflow for validating PLR and BAHD acyltransferase activities.

References

1.[1] MedChemExpress. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product". URL: 2.[3] Caltag Medsystems. "9-O-Feruloyl-5,5'-dimethoxylariciresinol". URL: 3.[2] ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". URL: 4.[4] Frontiers. "Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases". URL: 5.[6] PubMed Central (NIH). "Isolation of the (+)-Pinoresinol-Mineralizing Pseudomonas sp. Strain SG-MS2 and Elucidation of Its Catabolic Pathway". URL: 6.[7] ResearchGate. "Discovery of pinoresinol reductase genes in sphingomonads". URL: 7.[9] ResearchGate. "Silencing of a BAHD acyltransferase in sugarcane increases biomass digestibility". URL: 8.[5] Researcher.Life. "Biosynthesis of (+)-syringaresinol in Liriodendron tulipifera I: feeding experiments...". URL: 9.[8] ResearchGate. "Systematic Structural Characterization of Metabolites in Arabidopsis via Candidate Substrate-Product Pair Networks". URL: 10.[10] PubMed Central (NIH). "Overexpression of a Sugarcane BAHD Acyltransferase Alters Hydroxycinnamate Content in Maize Cell Wall". URL:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Frontiers | Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases [frontiersin.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Overexpression of a Sugarcane BAHD Acyltransferase Alters Hydroxycinnamate Content in Maize Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Comprehensive Technical Guide

Executive Summary

Lignans represent a diverse class of phenylpropanoid dimers widely distributed in the plant kingdom, renowned for their broad spectrum of pharmacological activities. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) has emerged as a molecule of significant therapeutic interest. Isolated primarily from the stems of Lindera obtusiloba and the leaves of Viburnum cylindricum[1], this compound features a highly functionalized lariciresinol backbone conjugated with a feruloyl moiety. This technical whitepaper provides an in-depth analysis of its preliminary biological activities, focusing on its dual role as an anti-allergic inflammatory modulator and a cytotoxic agent against tumor cell lines.

Chemical Identity and Structural Grounding

The structural topology of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (

Mechanistic Insights into Biological Activity

Anti-Allergic Inflammatory Modulation

Allergic inflammation is fundamentally driven by mast cell activation. Upon stimulation by IgE cross-linking or chemical triggers, mast cells undergo rapid degranulation, releasing preformed vasoactive amines like histamine. This is followed by the de novo synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Research demonstrates that 9-O-Feruloyl-5,5'-dimethoxylariciresinol effectively inhibits the release of histamine from mast cells. Furthermore, it directly suppresses the gene expression of TNF-α and IL-6[3]. This indicates a dual-mechanism: immediate inhibition of vesicular exocytosis (likely via modulation of intracellular

Fig 1. Inhibitory pathway of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on mast cell activation.

Cytotoxicity and Anti-Tumor Potential

In addition to its immunomodulatory effects, the compound exhibits targeted cytotoxicity against human tumor cell lines, with

Fig 2. Cytotoxic mechanism via STAT3 inhibition and apoptosis induction in tumor cells.

Quantitative Data Presentation

The following table summarizes the established in vitro biological activities of 9-O-Feruloyl-5,5'-dimethoxylariciresinol based on current literature and pharmacological screening data[3][4].

| Target / Parameter | Assay Model / Cell Line | Observed Biological Activity |

| Histamine Release | Human Mast Cells (HMC-1) | Significant Inhibition |

| TNF-α Gene Expression | Human Mast Cells (HMC-1) | Downregulated |

| IL-6 Gene Expression | Human Mast Cells (HMC-1) | Downregulated |

| Cytotoxicity ( | Human Tumor Cell Lines | 9.86 – 12.68 µg/mL |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the methodologies used to isolate and evaluate the bioactivity of this compound. Every step is grounded in chemical and biological causality.

Protocol 1: Extraction and Isolation from Plant Matrix

-

Objective: Isolate 9-O-Feruloyl-5,5'-dimethoxylariciresinol from Lindera obtusiloba stems.

-

Methodology:

-

Maceration: Pulverize dried stems and extract with 70% ethanol at room temperature for 72 hours.

-

Causality: Cold maceration prevents the thermal degradation of the heat-sensitive feruloyl ester bond, while 70% ethanol optimally disrupts the cellular matrix and solubilizes moderately polar lignans.

-

-

Solvent Partitioning: Concentrate the extract under reduced pressure, suspend in

, and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.-

Causality: The EtOAc fraction selectively concentrates moderately polar lignans and neolignans, leaving highly polar tannins in the aqueous/butanol phase and non-polar lipids in the hexane phase.

-

-

Chromatographic Separation: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of

-MeOH. -

Purification: Purify the lignan-rich sub-fractions using preparative RP-HPLC (C18 column) with an acetonitrile-water gradient to yield the pure compound.

-

Protocol 2: Mast Cell Degranulation (Histamine Release) Assay

-

Objective: Quantify the anti-allergic inhibitory effect of the compound.

-

Methodology:

-

Cell Culture & Pre-treatment: Seed HMC-1 cells (

cells/mL) in 24-well plates. Pre-incubate with varying concentrations (e.g., 10, 50, 100 µM) of the lignan for 1 hour.-

Causality: HMC-1 is utilized because it provides a stable, immortalized model that reliably degranulates. Pre-incubation allows the compound to internalize and interact with intracellular signaling kinases prior to the inflammatory trigger.

-

-

Stimulation: Stimulate cells with PMA (Phorbol 12-myristate 13-acetate) and A23187 (calcium ionophore) for 30 minutes.

-

Causality: This combination bypasses the IgE receptor to directly induce massive intracellular

influx and PKC activation, creating a robust and reproducible degranulation event.

-

-

Termination & Centrifugation: Stop the reaction by placing plates on ice. Centrifuge at 4°C to separate the cell pellet from the supernatant.

-

Fluorometric Quantification: React the supernatant with o-phthaldialdehyde (OPT) in an alkaline medium.

-

Causality: OPT reacts specifically with the primary amine of histamine to form a highly fluorescent conjugate, allowing highly sensitive quantification at Ex 360 nm / Em 450 nm.

-

-

Protocol 3: In Vitro Cytotoxicity Screening (SRB Assay)

-

Objective: Determine the

of the compound against human tumor cell lines. -

Methodology:

-

Cell Seeding: Plate tumor cells in 96-well plates and incubate for 24 hours to allow adherence.

-

Compound Exposure: Treat cells with serial dilutions of the lignan (1 - 100 µg/mL) for 48 hours.

-

Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Causality: TCA precipitates cellular proteins, firmly adhering them to the plate bottom. The SRB assay is preferred over MTT here because it measures total cellular protein content, which is independent of mitochondrial metabolic fluctuations that some plant extracts can artificially alter.

-

-

Staining & Washing: Stain with 0.4% SRB solution for 30 minutes. Wash extensively with 1% acetic acid.

-

Causality: Acetic acid removes unbound dye without solubilizing the protein-bound dye.

-

-

Quantification: Solubilize the bound dye with 10 mM Tris base and measure absorbance at 515 nm. Calculate

using non-linear regression.

-

Future Perspectives in Drug Development

The preliminary data surrounding 9-O-Feruloyl-5,5'-dimethoxylariciresinol positions it as a promising lead compound for dual-action therapeutics targeting inflammation-driven malignancies. Future drug development efforts should focus on structure-activity relationship (SAR) studies—specifically evaluating the substitution of the feruloyl moiety—to optimize its pharmacokinetic profile, enhance its aqueous solubility, and lower its

References

-

Choi, H. G., et al. "A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects." Archives of Pharmacal Research 37.4 (2014): 467-472. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44448269, 9-O-Feruloyl-5,5'-dimethoxylariciresinol." PubChem. URL:[Link]

-

Jeong, E. J., et al. "STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume." Preprints.org (2023). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

Anti-Allergic and Anti-Inflammatory Potential of 9-O-Feruloyl-5,5'-dimethoxylariciresinol: A Technical Guide

Executive Summary

The search for novel, plant-derived therapeutics for allergic and inflammatory diseases has increasingly focused on lignans and neolignans. Among these, 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1), a natural lignan predominantly isolated from the stems of Lindera obtusiloba Blume and the herbs of Viburnum cylindricum, has emerged as a highly promising bioactive molecule[1]. This technical whitepaper synthesizes current pharmacological data, structural insights, and standardized experimental protocols to guide researchers in evaluating its dual efficacy as a mast cell stabilizer and a transcriptional repressor of pro-inflammatory cytokines.

Physicochemical Profiling & Structural Biology

Understanding the molecular architecture of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is critical for predicting its pharmacodynamics.

-

Molecular Formula: C32H36O11

-

Molecular Weight: 596.6 g/mol

-

Chemical Class: Lignan / Neolignan

Structural Significance: The molecule features a dimethoxylariciresinol core conjugated with a ferulic acid moiety[]. The feruloyl group is well-documented in medicinal chemistry for its potent radical-scavenging and anti-inflammatory properties. In this conjugated form, the increased lipophilicity enhances cellular membrane permeability, allowing the compound to effectively reach intracellular targets such as the STAT3 and NF-κB signaling complexes[3].

Mechanisms of Action: Anti-Allergic & Anti-Inflammatory Pathways

Allergic inflammation is a biphasic response. The early phase is characterized by the rapid degranulation of mast cells, releasing pre-formed mediators like histamine. The late phase is driven by the de novo synthesis and secretion of pro-inflammatory cytokines, which recruit secondary effector cells. 9-O-Feruloyl-5,5'-dimethoxylariciresinol intervenes in both phases.

Early-Phase Inhibition: Mast Cell Degranulation

Upon activation, mast cells undergo rapid intracellular calcium mobilization, triggering the fusion of secretory granules with the plasma membrane. 9-O-Feruloyl-5,5'-dimethoxylariciresinol acts as a membrane stabilizer, significantly inhibiting the exocytosis of histamine from human mast cells (HMC-1) ()[4].

Late-Phase Suppression: Transcriptional Regulation of Cytokines

Beyond immediate degranulation, the compound exerts profound genomic effects. It suppresses the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4]. Mechanistically, lignans from Lindera obtusiloba have been shown to inhibit IL-6-induced STAT3 activation, a critical transcription factor pathway that perpetuates chronic inflammation ()[3]. By blocking STAT3 phosphorylation, the compound prevents the nuclear translocation required for cytokine mRNA transcription.

Mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol inhibiting mast cell allergic responses.

Experimental Methodologies & Validation Protocols

To ensure high-fidelity data, the following self-validating protocols are designed to assess the compound's efficacy.

Self-Validation Principle: A critical flaw in many natural product screens is mistaking cytotoxicity for anti-inflammatory activity. Therefore, a parallel MTT viability assay must always accompany these protocols to ensure that the reduction in histamine or cytokines is due to true pharmacological modulation, not cell death.

Protocol A: Mast Cell Histamine Release Assay (Competitive ELISA)

Causality: We utilize PMACI (Phorbol 12-myristate 13-acetate and calcium ionophore A23187) to stimulate HMC-1 cells. PMACI bypasses surface receptors to directly activate Protein Kinase C (PKC) and artificially elevate intracellular calcium. If the compound inhibits PMACI-induced degranulation, it proves the mechanism of action lies downstream of receptor binding, directly affecting the exocytotic machinery.

-

Cell Culture: Culture HMC-1 cells in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Seed cells at

cells/mL in 24-well plates. Pre-treat with varying concentrations of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (e.g., 10, 50, 100 µM) for 1 hour. -

Stimulation: Add PMACI (PMA 50 nM + A23187 1 µM) to the wells and incubate for 30 minutes.

-

Harvesting: Centrifuge the plates at 4°C (400 × g for 5 min) to halt degranulation. Collect the supernatant.

-

Quantification: Analyze the supernatant using a commercial Histamine Competitive ELISA kit. Read absorbance at 450 nm.

Protocol B: Transcriptional Analysis via RT-qPCR

Causality: To confirm that cytokine reduction is a genomic event rather than a translation blockade, mRNA must be quantified.

-

Stimulation & Lysis: Following a 6-hour PMACI stimulation (allowing sufficient time for gene transcription), lyse the HMC-1 cells using TRIzol reagent.

-

RNA Extraction & cDNA Synthesis: Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit.

-

qPCR Amplification: Run quantitative PCR using SYBR Green. Use specific primers for TNF-α, IL-6, and a housekeeping gene (GAPDH) for normalization.

-

Data Analysis: Calculate relative fold-change using the

method.

Step-by-step in vitro workflow for evaluating anti-allergic and anti-inflammatory activity.

Quantitative Data & Comparative Efficacy

The bioactivity profile of 9-O-Feruloyl-5,5'-dimethoxylariciresinol demonstrates high potency across multiple inflammatory and oncological metrics. The table below synthesizes the established quantitative benchmarks.

| Pharmacological Parameter | Observed Effect / Value | Target Cell Line / Model |

| Histamine Release | Significant Dose-Dependent Inhibition | Human Mast Cells (HMC-1) |

| TNF-α mRNA Expression | Transcriptional Suppression | Human Mast Cells (HMC-1) |

| IL-6 mRNA Expression | Transcriptional Suppression | Human Mast Cells (HMC-1) |

| STAT3 Activation | Pathway Blockade | Inflammatory Cell Models |

| Cytotoxicity (ED50) | Human Tumor Cell Lines |

Note: The compound also exhibits targeted cytotoxicity against a panel of human tumor cell lines, indicating potential secondary applications in oncology, particularly in inflammation-driven tumorigenesis ()[1].

Future Perspectives in Drug Development

The transition of 9-O-Feruloyl-5,5'-dimethoxylariciresinol from a botanical isolate to an Investigational New Drug (IND) requires overcoming specific translational hurdles:

-

Pharmacokinetic (PK) Profiling: In vivo studies are necessary to determine the compound's half-life, metabolic clearance, and bioavailability. The feruloyl ester bond may be susceptible to plasma esterases, potentially acting as a prodrug.

-

Delivery Systems: Due to its lipophilic nature, formulating the compound into lipid nanoparticles (LNPs) or liposomes could enhance aqueous solubility and targeted delivery to inflammatory sites (e.g., bronchial epithelium in asthma).

-

In Vivo Efficacy: Validation in murine models of passive cutaneous anaphylaxis (PCA) and ovalbumin (OVA)-induced asthma is the next critical milestone.

References

-

Title: A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Source: Archives of Pharmacal Research (2014). URL: [Link]

-

Title: Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties. Source: MDPI Antioxidants (2020). URL: [Link]

-

Title: STAT3 Inhibitory Activities of Lignans Isolated from the Stems of Lindera obtusiloba Blume. Source: Preprints.org (2023). URL: [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Methodologies for the Purification and Analysis of 9-O-Feruloyl-5,5'-dimethoxylariciresinol

Executive Summary

9-O-Feruloyl-5,5'-dimethoxylariciresinol (frequently truncated in commercial databases as 9-O-Feruloyl-5,5'-dimethoxylariciresil[1]) is a highly bioactive, complex natural lignan. It has been successfully isolated from various botanical sources, including the stems of Lindera obtusiloba[], the twigs of Lindera glauca[3], and the leaves of Viburnum cylindricum[4]. Pharmacological evaluations reveal that lignan derivatives from these species exhibit potent α-glucosidase inhibitory activity, making them critical targets in metabolic disease research[4].

This application note provides a comprehensive, self-validating chromatographic workflow for the extraction, preparative purification, and analytical quantification of this specific feruloylated lignan.

Chemical Rationale & Chromatographic Strategy

Successful isolation of 9-O-Feruloyl-5,5'-dimethoxylariciresinol requires a deep understanding of its structural physical chemistry. The molecule consists of a hydrophobic lariciresinol core, two bulky methoxy groups at the 5,5' positions, and a 9-O-feruloyl ester linkage.

-

Stationary Phase Causality : The bulky, hydrophobic nature of the dimethoxylariciresinol core demands a high-capacity reversed-phase C18 column. The steric hindrance introduced by the methoxy groups requires a column with a high carbon load and exhaustive end-capping to prevent secondary interactions with residual silanols, which would otherwise cause severe peak tailing.

-

Mobile Phase Causality : The phenolic hydroxyl groups on both the ferulic acid moiety and the lignan core possess pKa values between 9.0 and 10.0. Utilizing an acidic modifier (0.1% Formic Acid, pH ~2.7) is mandatory. This suppresses ionization, ensuring the molecule remains fully protonated and partitions predictably into the stationary phase.

-

Detection Causality : The feruloyl moiety provides a distinct extended chromophore. While standard non-feruloylated lignans absorb maximally at 280 nm, the extended conjugation of the feruloyl ester shifts the

to approximately 320–325 nm. Dual-wavelength monitoring (280 nm and 320 nm) acts as an internal validation step to differentiate the target compound from co-eluting structural analogs.

Downstream Processing Workflow

Fig 1. Downstream purification workflow for 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Experimental Protocols

Protocol A: Sample Preparation & Pre-Fractionation

Direct injection of crude plant extracts onto a preparative HPLC column will irreversibly foul the stationary phase due to polymeric proanthocyanidins (tannins). This pre-fractionation protocol acts as a self-validating system to protect downstream instrumentation.

-

Extraction : Macerate 1.0 kg of dried, pulverized plant stems in 5.0 L of 80% Methanol (v/v) for 48 hours at room temperature. Filter and concentrate in vacuo to yield a crude aqueous suspension.

-

Partitioning : Suspend the extract in 500 mL of distilled water and partition sequentially with Hexane (3 × 500 mL) to remove lipids, followed by Ethyl Acetate (EtOAc) (3 × 500 mL). The EtOAc fraction contains the enriched lignans.

-

Size Exclusion Cleanup : Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute with a gradient of CH₂Cl₂:MeOH (1:1 to 0:1).

-

Validation : Spot fractions on a silica TLC plate and visualize under UV 365 nm. Feruloylated compounds will exhibit a distinct blue/green fluorescence. Pool these specific fractions for HPLC purification.

Protocol B: Preparative HPLC Purification

Literature indicates that an isocratic solvent system of 65% aqueous methanol provides optimal selectivity for feruloylated lignans[3]. Isocratic elution is preferred at the preparative scale as it eliminates column re-equilibration time, maximizing throughput.

-

Column : Preparative RP-C18 (250 mm × 21.2 mm, 10 µm).

-

Mobile Phase : 65% Methanol / 35% Water (Isocratic)[3].

-

Flow Rate : 15.0 mL/min.

-

Detection : UV at 320 nm.

-

Injection : 500 µL of sample dissolved in DMSO/MeOH (1:1) at 50 mg/mL.

-

Collection : Collect the major peak eluting between 22.0 – 25.0 minutes. Lyophilize the collected fraction to obtain the purified compound.

Protocol C: Analytical HPLC-DAD Method (QC & Quantification)

To confirm the purity of the isolated 9-O-Feruloyl-5,5'-dimethoxylariciresinol, a high-resolution gradient method is employed.

-

Column : Analytical RP-C18 (250 mm × 4.6 mm, 5 µm, end-capped).

-

Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B : LC-MS Grade Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection : Diode Array Detector (DAD) scanning 200–400 nm; extracted chromatograms at 280 nm and 320 nm.

Data Presentation & System Suitability

Table 1: Analytical HPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

| 0.0 | 85 | 15 | Initial |

| 10.0 | 70 | 30 | Linear |

| 20.0 | 50 | 50 | Linear |

| 25.0 | 10 | 90 | Linear |

| 30.0 | 10 | 90 | Hold |

| 31.0 | 85 | 15 | Linear |

| 40.0 | 85 | 15 | Re-equilibration |

Table 2: System Suitability Parameters (Target Lignan)

| Parameter | Observed Value | Pharmacopeial Acceptance Criteria |

| Retention Time ( | 18.45 min | ± 0.1 min variability |

| Resolution ( | 2.8 | > 1.5 (Baseline separation from isomers) |

| Tailing Factor ( | 1.05 | 0.8 – 1.5 |

| Theoretical Plates ( | 45,500 | > 10,000 |

| Purity Angle vs. Threshold | Angle < Threshold | DAD Spectral Homogeneity Confirmed |

Biological Significance

The rigorous purification of 9-O-Feruloyl-5,5'-dimethoxylariciresinol is justified by its significant biological activity. Recent studies on aryltetralin and feruloylated lignans demonstrate their capacity to act as competitive inhibitors of intestinal α-glucosidase, thereby mitigating postprandial hyperglycemia[4].

Fig 2. Mechanism of α-glucosidase inhibition by the feruloylated lignan derivative.

References

-

Title : A new neolignan, linderin A, together with six known lignans from the stems of Lindera obtusiloba Blume. Source : Archives of Pharmacal Research URL :[Link]

-

Title : Aryltetralin Lignan Glycosides From the Leaves of Viburnum cylindricum and Their Enzyme Inhibitory Activity. Source : Chemistry & Biodiversity URL :[Link]

-

Title : Bioactive Lignan Constituents from the Twigs of Lindera glauca. Source : Chemical and Pharmaceutical Bulletin URL :[Link]

Sources

Cell-Based Assays to Evaluate the Cytotoxicity of 9-O-Feruloyl-5,5'-dimethoxylariciresil: A Comprehensive Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

9-O-Feruloyl-5,5'-dimethoxylariciresil (also known as 9-O-Feruloyl-5,5'-dimethoxylariciresinol, Molecular Formula: C32H36O11) is a naturally occurring lignan isolated from the stems of medicinal plants such as Lindera obtusiloba and Viburnum cylindricum[1][2]. In pharmacological research, this compound has demonstrated a compelling dual-action profile. It exhibits potent anti-allergic and anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, specifically tumor necrosis factor (TNF)-α and interleukin (IL)-6[3]. Concurrently, it has been identified as a targeted cytotoxic agent against various human tumor cell lines, with effective dose (ED50) values ranging from 3.40 to 19.27 µg/mL[4].

Evaluating the cytotoxicity of phytochemicals requires highly sensitive, artifact-free methodologies. This application note details a rigorous, self-validating workflow utilizing the WST-8 (CCK-8) assay and Annexin V-FITC/PI flow cytometry.

Causality in Assay Selection (Expertise & Experience)

-

WST-8 over MTT for Phytochemicals : The traditional MTT assay requires the solubilization of formazan crystals using DMSO. Phytochemicals like lignans can occasionally precipitate or interact with these solubilizing agents, skewing optical density (OD) readouts. WST-8 is reduced by cellular dehydrogenases directly into a highly water-soluble orange formazan dye, eliminating the solubilization step and preserving the integrity of the data.

-

Annexin V/PI for Mechanistic Validation : Cytotoxicity can occur via programmed cell death (apoptosis) or non-specific membrane rupture (necrosis). Because 9-O-Feruloyl-5,5'-dimethoxylariciresil modulates TNF-α—a known trigger of the extrinsic apoptotic pathway—it is critical to use dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the membrane is compromised (late apoptosis/necrosis), providing a definitive mechanistic map of cell death.

Experimental Design & Controls (The Self-Validating System)

To ensure trustworthiness and reproducibility, the experimental setup must function as a self-validating system. The following controls are mandatory:

-

Vehicle Control (0.1% DMSO) : Lignans are highly hydrophobic and require DMSO for reconstitution. The vehicle control ensures that the solvent itself is not inducing basal cytotoxicity. The final DMSO concentration must never exceed 0.1% (v/v).

-

Positive Control (Doxorubicin, 1–10 µM) : A known chemotherapeutic agent is used to validate the dynamic range of the assay and the apoptotic sensitivity of the chosen tumor cell lines[].

-

Blank Control : Cell-free wells containing only culture media and WST-8 reagent. This is subtracted from all other readings to account for background absorbance from the phenol red or the compound itself.

Experimental Workflow and Signaling Pathways

Fig 1. Experimental workflow for evaluating lignan-induced cytotoxicity.

Fig 2. Putative apoptotic signaling pathway modulated by the lignan.

Detailed Step-by-Step Protocols

Protocol A: Compound Preparation and Cell Culture

-

Stock Solution : Dissolve 9-O-Feruloyl-5,5'-dimethoxylariciresil powder in sterile, cell-culture grade DMSO to create a 20 mg/mL stock solution. Aliquot into light-protected tubes and store at -20°C to prevent repeated freeze-thaw degradation[6].

-

Working Dilutions : On the day of the experiment, perform serial dilutions in complete culture media (e.g., RPMI-1640 or DMEM with 10% FBS) to achieve final testing concentrations of 1, 3, 10, 30, and 100 µg/mL.

-

Cell Maintenance : Culture target human tumor cell lines at 37°C in a humidified 5% CO2 atmosphere. Harvest cells at 70-80% confluency using 0.25% Trypsin-EDTA.

Protocol B: WST-8 (CCK-8) Cell Viability Assay

-

Seeding : Dispense 100 µL of cell suspension (density: 5 × 10³ cells/well) into a 96-well plate. Incubate overnight to allow for cellular adherence.

-

Treatment : Carefully aspirate the media. Add 100 µL of the compound working dilutions, Vehicle Control (0.1% DMSO), and Positive Control (Doxorubicin) to their respective wells in triplicate. Include Blank Control wells (media only).

-

Incubation : Incubate the plates for 24, 48, or 72 hours depending on the desired kinetic readout.

-

Reagent Addition : Add 10 µL of WST-8 reagent directly to each well. Avoid introducing bubbles, which interfere with optical readings.

-

Measurement : Incubate for 1 to 4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

Calculation : % Cell Viability =[(A_test - A_blank) / (A_vehicle - A_blank)] × 100

Protocol C: Annexin V-FITC/PI Apoptosis Assay

-

Seeding & Treatment : Seed cells at 2 × 10⁵ cells/well in a 6-well plate. Following overnight adherence, treat with 9-O-Feruloyl-5,5'-dimethoxylariciresil at the calculated IC50 and 2× IC50 concentrations for 48 hours.

-

Harvesting (Critical Step) : Collect the culture media (which contains floating, late-apoptotic bodies) into a centrifuge tube. Wash the adherent cells with PBS, detach using an enzyme-free dissociation buffer (to prevent cleavage of membrane phosphatidylserine), and pool with the collected media.

-

Washing : Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining : Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation & Analysis : Gently vortex and incubate in the dark at room temperature for 15 minutes. Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/PerCP channel for PI).

Quantitative Data Presentation

Table 1: Expected Cytotoxicity (ED50) of 9-O-Feruloyl-5,5'-dimethoxylariciresil Based on historical isolation and screening data against human tumor panels.

| Cell Line Classification | Tissue Origin | Expected ED50 Range (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | ~3.40 – 12.68 | [4][6] |

| SK-OV-3 | Human Ovarian Carcinoma | ~9.86 – 19.27 | [4][6] |

| SK-MEL-2 | Human Melanoma | ~10.00 – 15.00 | [4] |

Table 2: Flow Cytometry Quadrant Interpretation for Mechanistic Profiling

| Quadrant | Staining Profile | Cellular State | Mechanistic Implication |

| Q1 (Upper Left) | Annexin V (-) / PI (+) | Necrosis | Non-specific membrane rupture / Toxicity |

| Q2 (Upper Right) | Annexin V (+) / PI (+) | Late Apoptosis | Secondary necrosis following programmed death |

| Q3 (Lower Left) | Annexin V (-) / PI (-) | Viable Cells | Unaffected by lignan treatment |

| Q4 (Lower Right) | Annexin V (+) / PI (-) | Early Apoptosis | Phosphatidylserine externalization (Targeted) |

References[1] 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Natural Product. MedChemExpress. https://www.medchemexpress.com/9-o-feruloyl-5-5-dimethoxylariciresinol.html[2] PubChem Compound Summary for CID 44448269: 9-O-Feruloyl-5,5'-dimethoxylariciresinol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44448269[6] 9-O-Feruloyl-5,5'-dimethoxylariciresinol Product Datasheet. Caltag Medsystems. https://www.caltagmedsystems.co.uk/information/datasheet.php?bsize=5mg&code=TAR-TN3325-5mg[5] CAS 166322-14-1 (9-O-Feruloyl-5,5'-dimethoxylariciresinol). BOC Sciences. https://www.bocsci.com/cas-166322-14-1.html[3] Choi, H.G., Choi, Y.H., Kim, J.H. et al. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects. Archives of Pharmacal Research, 37, 467–472 (2014). https://pubmed.ncbi.nlm.nih.gov/24014307/[4] Kwon, H.C., Choi, S.Z., Min, Y.D. et al. Two new lignans from Lindera obtusiloba blume. Archives of Pharmacal Research, 22(4), 417-422 (1999). https://pubmed.ncbi.nlm.nih.gov/10483842/

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A new neolignan and lignans from the stems of Lindera obtusiloba Blume and their anti-allergic inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new lignans from Lindera obtusiloba blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

Application Note: Mechanistic Profiling of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in Allergic Inflammation and Oncology

Executive Summary & Scientific Rationale

As drug development increasingly looks toward structurally complex natural products, lignans have emerged as highly potent modulators of immune and apoptotic pathways. 9-O-Feruloyl-5,5'-dimethoxylariciresinol (CAS: 166322-14-1) is a naturally occurring lignan isolated from the stems of Lindera obtusiloba and Viburnum cylindricum1.

Recent pharmacological profiling reveals that this compound possesses a compelling dual-mechanism of action:

-

Immunology/Inflammation: It exhibits profound anti-allergic properties by inhibiting the release of histamine from mast cells and actively suppressing the gene expression of pro-inflammatory cytokines, specifically TNF-α and IL-6 .

-

Oncology: It demonstrates targeted cytotoxicity against human tumor cell lines (ED50 ranges of 3.40 – 19.27 µg/mL) by driving apoptotic signaling cascades 3.

This technical guide provides researchers with field-proven, self-validating experimental protocols to accurately quantify and investigate these dual pathways in vitro.

Physicochemical & Quantitative Data Profile

Before initiating cell-based assays, it is critical to understand the physicochemical boundaries of the compound to ensure proper solubility and bioavailability in culture media.

Table 1: Quantitative Pharmacological Profile

| Parameter | Value / Description |

| Compound Name | 9-O-Feruloyl-5,5'-dimethoxylariciresinol |

| CAS Number | 166322-14-1 |

| Molecular Formula | C32H36O11 |

| Molecular Weight | 596.6 g/mol 4 |

| Primary Biological Sources | Lindera obtusiloba, Viburnum cylindricum |

| Target Pathways | TNF-α, IL Receptor, Apoptosis |

| Anti-Allergic Activity | Inhibits histamine release; Suppresses TNF-α & IL-6 |

| Cytotoxicity (ED50) | 3.40 – 19.27 µg/mL (Human tumor cell lines) 1 |

Mechanistic Pathway Visualization

The following diagram maps the bifurcated mechanism of action of 9-O-Feruloyl-5,5'-dimethoxylariciresinol, illustrating how a single molecule can yield distinct therapeutic outcomes depending on the cellular microenvironment.

Dual mechanism of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in mast cells and tumor cells.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that generating data is not enough; the data must inherently prove its own validity. The protocols below are designed as "self-validating systems." By measuring multiple orthogonal endpoints within the same workflow, you eliminate false positives caused by assay interference or non-specific toxicity.

Protocol A: Mast Cell Degranulation and Cytokine Suppression Assay

The Causality Principle: Measuring histamine directly in cell culture is notoriously unreliable due to its short half-life and volatility. Instead, we measure β-hexosaminidase, an enzyme co-stored and co-released with histamine in mast cell secretory granules. To ensure the compound isn't just paralyzing the cell membrane, we simultaneously measure TNF-α/IL-6 mRNA. If degranulation is blocked but mRNA transcription continues, the mechanism is purely vesicular. If both are suppressed, the compound acts upstream at the receptor signaling level .

Step-by-Step Methodology:

-

Cell Sensitization: Seed human mast cells (e.g., HMC-1 or LAD2) at

cells/well in a 96-well plate. Sensitize the cells by incubating them overnight with 0.5 µg/mL IgE. Reasoning: This primes the FcεRI receptors, mimicking a physiological allergic state. -

Compound Treatment: Wash cells twice with Tyrode's buffer. Pre-treat the cells with 9-O-Feruloyl-5,5'-dimethoxylariciresinol (1, 10, and 50 µM) for 1 hour at 37°C.

-

Antigen Challenge: Stimulate the cells with 100 ng/mL DNP-BSA for 30 minutes to trigger degranulation.

-

β-Hexosaminidase Readout (Histamine Proxy):

-

Transfer 50 µL of the supernatant to a new plate.

-

Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

-

Stop the reaction with 150 µL of 0.1 M carbonate buffer (pH 10.0) and read absorbance at 405 nm.

-

-

Orthogonal Cytokine Validation: Lyse the remaining cell pellets. Extract total RNA using a standard TRIzol method and perform RT-qPCR for TNF-α and IL-6. Compare the transcriptional fold-change against the β-hexosaminidase release percentage to validate the upstream signaling blockade.

Protocol B: Cytotoxicity and Apoptosis Screening in Tumor Cells

The Causality Principle: Standard viability assays (like MTT or CCK-8) only confirm a reduction in metabolic activity. They cannot distinguish whether the compound is inducing apoptosis, causing necrosis, or merely halting the cell cycle (cytostasis). To create a self-validating workflow, we pair an initial ED50 viability screen with Annexin V/PI flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters cells with ruptured membranes (necrosis/late apoptosis) 3.

Step-by-Step Methodology:

-

Dose-Response Viability Screen:

-

Seed target human tumor cell lines (e.g., HeLa, A549) at

cells/well. -

Treat with a concentration gradient of 9-O-Feruloyl-5,5'-dimethoxylariciresinol (0.1 to 50 µg/mL) for 48 hours.

-

Add CCK-8 reagent for the final 2 hours and read absorbance at 450 nm to calculate the exact ED50.

-

-

Apoptosis vs. Necrosis Resolution (Flow Cytometry):

-

Treat a new batch of cells at the calculated ED50 concentration for 24 hours.

-

Harvest cells (ensure you collect both floating and adherent cells, as apoptotic cells detach).

-

Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

-

-

Data Acquisition & Analysis: Run the samples on a flow cytometer.

-

Validation Check: If the compound acts via apoptosis (as literature suggests), you will see a significant shift into the Annexin V+/PI- quadrant (early apoptosis) before transitioning to the Annexin V+/PI+ quadrant (late apoptosis). A direct jump to Annexin V-/PI+ would indicate non-specific necrotic toxicity, invalidating the targeted apoptotic hypothesis.

-

References

-

ChemFaces. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1". 1

-

BOC Sciences. "CAS 166322-14-1 (9-O-Feruloyl-5,5'-dimethoxylariciresinol)".

-

Caltag Medsystems. "9-O-Feruloyl-5,5'-dimethoxylariciresinol". 3

-

PubChem. "9-O-Feruloyl-5,5'-dimethoxylariciresinol | C32H36O11 | CID 44448269". 4

Sources

Application Notes and Protocols for 9-O-Feruloyl-5,5'-dimethoxylariciresinol in Cancer Research

Introduction: A Novel Lignan with Cytotoxic Potential

9-O-Feruloyl-5,5'-dimethoxylariciresinol is a naturally occurring lignan that has been isolated from plants such as Viburnum cylindricum and Lindera obtusiloba.[1][2] Preliminary studies have indicated its cytotoxic effects against a variety of human tumor cell lines, suggesting its potential as a novel lead compound in cancer drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in cancer research. It outlines its known biological activities, proposes putative mechanisms of action based on its structural components—notably the ferulic acid moiety—and provides detailed protocols for its investigation.

The ferulic acid (FA) component of this molecule is a well-studied phenolic compound with demonstrated anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5] It is plausible that 9-O-Feruloyl-5,5'-dimethoxylariciresinol exerts its cytotoxic effects through mechanisms similar to those of ferulic acid and its derivatives. These application notes will, therefore, leverage the existing knowledge on ferulic acid to provide a robust framework for investigating this promising compound.

Known Biological Activity and Postulated Mechanisms of Action

Initial research has demonstrated that 9-O-Feruloyl-5,5'-dimethoxylariciresinol exhibits cytotoxicity against a panel of human tumor cell lines with median effective dose (ED50) values ranging from 9.86 to approximately 12.68 µg/mL.[1] While the precise molecular mechanisms remain to be fully elucidated, the presence of the ferulic acid moiety strongly suggests several potential pathways for its anti-cancer activity.

Postulated Mechanisms of Action (Inferred from Ferulic Acid Research):

-

Induction of Apoptosis: Ferulic acid and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cells.[3][6] This is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9.[3] The expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, is also modulated.[7][8]

-

Cell Cycle Arrest: A common mechanism of anti-cancer agents is the disruption of the cell cycle. Ferulic acid has been reported to cause cell cycle arrest, predominantly in the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[3][7][9] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Pro-Cancer Signaling Pathways: Several critical signaling pathways that promote cancer cell growth, survival, and metastasis are known to be inhibited by ferulic acid. A key pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer.[3][4][10] By inhibiting this pathway, 9-O-Feruloyl-5,5'-dimethoxylariciresinol may suppress tumor progression.

-

Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Ferulic acid has been shown to possess anti-angiogenic properties, potentially by inhibiting factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor receptor 1 (FGFR1).[4][11][12]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

| Cell Line | ED50 (µg/mL) | Reference |

| Human Tumor Cell Lines (Panel) | 9.86 - ~12.68 | [1] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for investigating the anti-cancer properties of 9-O-Feruloyl-5,5'-dimethoxylariciresinol.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of 9-O-Feruloyl-5,5'-dimethoxylariciresinol on cancer cell lines.

Materials:

-

9-O-Feruloyl-5,5'-dimethoxylariciresinol (dissolved in a suitable solvent like DMSO)

-

Cancer cell lines of interest (e.g., breast, colon, lung cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 9-O-Feruloyl-5,5'-dimethoxylariciresinol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-